Selenocystine

Redox Biochemistry Selenoprotein Chemistry Thiol-Disulfide Exchange

Selenocystine (CAS 2897-21-4) is the oxidized diselenide dimer of the 21st proteinogenic amino acid selenocysteine, classified as a redox-active organoselenium compound with a molecular weight of 334.1 g/mol. It exists as a naturally occurring selenoamino acid in biological systems alongside selenomethionine and Se-methylselenocysteine, characterized by a pH-dependent redox equilibrium between its diselenide form and selenol (selenocysteine) reduction product, with microspecies-specific standard redox potentials (E°) ranging from -0.395 V to -0.482 V depending on protonation state.

Molecular Formula C6H12N2O4Se2
Molecular Weight 334.11 g/mol
CAS No. 2897-21-4
Cat. No. B3423251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocystine
CAS2897-21-4
Molecular FormulaC6H12N2O4Se2
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
InChIInChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
InChIKeyJULROCUWKLNBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 mg/mL at 25 °C

Selenocystine (CAS 2897-21-4) Procurement Specifications & Baseline Characterization for Redox Research Applications


Selenocystine (CAS 2897-21-4) is the oxidized diselenide dimer of the 21st proteinogenic amino acid selenocysteine, classified as a redox-active organoselenium compound with a molecular weight of 334.1 g/mol [1]. It exists as a naturally occurring selenoamino acid in biological systems alongside selenomethionine and Se-methylselenocysteine, characterized by a pH-dependent redox equilibrium between its diselenide form and selenol (selenocysteine) reduction product, with microspecies-specific standard redox potentials (E°) ranging from -0.395 V to -0.482 V depending on protonation state [2]. Selenocystine demonstrates ambivalent pro-oxidant and antioxidant activity governed by its reduction to selenocysteine via thioredoxin reductase (TrxR), with an apparent Km of 6.0 µM for this selenoenzyme, positioning it as both a substrate for and modulator of cellular redox systems .

Why Selenocystine Cannot Be Generically Substituted with Other Organic or Inorganic Selenium Sources in Cellular and In Vivo Studies


Substitution of selenocystine with other selenium compounds such as selenomethionine, sodium selenite, or Se-methylselenocysteine is not scientifically equivalent due to fundamentally distinct cellular uptake mechanisms, divergent metabolic fates, and non-overlapping redox kinetic profiles. Selenocystine undergoes exclusive uptake via the xc− cystine/glutamate antiporter, a transport system widely expressed in cancer cells but not utilized by selenomethionine or selenite, resulting in differential intracellular accumulation and tissue distribution patterns [1]. Unlike selenomethionine which non-specifically incorporates into proteins in place of methionine, selenocystine is reduced by thioredoxin reductase to selenocysteine for specific selenoprotein synthesis, yielding a distinct biological availability profile for selenoenzyme activity [2]. Furthermore, the comparative toxicity profile differs markedly: selenocystine and selenite exhibit significantly higher in vitro cytotoxicity than selenomethionine and Se-methylselenocysteine across multiple bioselenocompound comparisons, precluding direct dose-equivalent interchange in experimental systems [3].

Selenocystine Quantitative Differential Evidence Against Comparator Selenium Compounds


Redox Potential of Selenocystine vs. Cystine: Thermodynamic Basis for Differential Thiol-Diselenide Exchange Reactivity

Selenocystine exhibits a more positive (less negative) standard redox potential compared to its sulfur analog cystine, providing the thermodynamic driving force that underlies the enhanced catalytic efficiency of selenoenzymes versus their cysteine-containing counterparts. The microspecies-specific standard redox potential (E°) for selenocysteine/selenocystine ranges from -0.395 V to -0.482 V depending on protonation state, whereas the corresponding thiol-disulfide couple for cysteine/cystine has a more negative E° of approximately -0.22 V to -0.27 V under comparable conditions [1]. This approximately 150-200 mV difference in redox potential means selenocystine is more readily reduced by physiological reductants such as glutathione and thioredoxin, conferring superior electron transfer kinetics in redox catalytic cycles [2].

Redox Biochemistry Selenoprotein Chemistry Thiol-Disulfide Exchange

Cytotoxicity IC50 Values of Selenocystine vs. Sodium Selenite in V79 Fibroblast Cells

In direct comparative cytotoxicity assays using V79 Chinese hamster lung fibroblast cells, selenocystine (both L- and D- stereoisomers) exhibited approximately 2-fold lower acute toxicity than inorganic sodium selenite, while both were substantially more toxic than selenazolidine prodrug derivatives [1]. Specifically, sodium selenite demonstrated an IC50 value of approximately 17 µM, while L-selenocystine and D-selenocystine yielded IC50 values of approximately 34 µM and 39 µM, respectively. This 2-fold difference in cytotoxicity distinguishes selenocystine as an intermediate-toxicity organic selenium source between the highly toxic inorganic selenite and the minimally toxic selenazolidine prodrugs [1].

Cancer Chemoprevention Cytotoxicity Screening Selenium Toxicology

Thioredoxin Reductase Substrate Specificity: Selenocystine Km vs. Thioredoxin Substrate Requirements

Selenocystine serves as a direct small-molecule substrate for mammalian thioredoxin reductase (TrxR), with an apparent Km of 6.0 µM, enabling its use as a convenient colorimetric or fluorometric substrate for TrxR activity assays without requiring the native protein substrate thioredoxin . Critically, the reduction of selenocystine by TrxR does not require the selenocysteine residue in the enzyme's C-terminal active site, as demonstrated by the observation that the Cys mutant enzyme (Sec→Cys) reduces selenocystine with only slightly diminished activity compared to wild-type, whereas reduction of the native substrate thioredoxin suffers a 175-550-fold reduction in kcat [1]. This substrate-dependent differential catalytic requirement makes selenocystine uniquely valuable as a TrxR activity probe that bypasses the strict selenocysteine dependence of the native thioredoxin reduction pathway.

Selenoenzyme Kinetics Thioredoxin System Redox Assay Development

Comparative Bioavailability: Selenocystine vs. Selenomethionine for Glutathione Peroxidase Activity in Atlantic Salmon

In a controlled feeding study with Atlantic salmon (Salmo salar, mean weight 68 g), dietary selenocystine demonstrated superior efficiency for supporting plasma glutathione peroxidase (GSH-Px) activity compared to selenomethionine, despite selenomethionine exhibiting higher overall selenium digestibility [1]. Selenomethionine achieved 92% digestibility versus 47% for fishmeal selenium, and produced the highest plasma selenium concentrations; however, the GSH-Px:Se ratio indicated that selenium supplied as selenite or selenocystine was a better source of selenium for plasma GSH-Px than selenium from selenomethionine or fishmeal [1]. This functional disconnect between total selenium accumulation and selenoenzyme activity highlights that selenocystine-derived selenium is preferentially channeled into the active selenocysteine pool for selenoprotein synthesis rather than non-specific incorporation into proteins.

Nutritional Selenium Bioavailability Selenoprotein Activity Animal Feed Supplementation

Superoxide Anion Radical Scavenging Activity: Selenocystine vs. Cystine vs. Selenomethionine

In a comparative study of superoxide anion radical (O2·−) scavenging activity using the riboflavin-methionine illumination method, selenocystine exhibited the highest scavenging capacity among the three amino acids tested, with the activity ranking order: selenocystine > cystine > selenomethionine [1]. The study demonstrated that while methionine acts as an electron donor that accelerates riboflavin photolysis to generate O2·−, selenomethionine instead directly scavenges the generated superoxide radical. Selenocystine was the most effective O2·− scavenger of the series, directly neutralizing the radical species generated by the photochemical system [1].

Antioxidant Capacity Free Radical Biology Oxidative Stress Assays

Cellular Uptake Mechanism Specificity: Selenocystine vs. Selenomethionine and Se-Methylselenocysteine

Selenocystine uptake into cells occurs exclusively via the xc− cystine/glutamate antiporter, a transport system that is highly expressed in many cancer cell types but not utilized by selenomethionine or Se-methylselenocysteine, which are transported via amino acid transporters [1]. This transporter specificity was confirmed in studies showing that selenite, glutathione-conjugated selenite (GS-Se-SG), and selenocystine all share dependence on the xc− antiporter for cellular entry, whereas selenomethionine and Se-methylselenocysteine demonstrate more efficient transport via distinct amino acid transport systems in Caco-2 intestinal epithelial cell monolayers [2]. This mechanistic divergence in cellular uptake has direct implications for tissue distribution and cancer cell selectivity, as xc− antiporter expression is upregulated in numerous malignancies to support glutathione synthesis and redox homeostasis.

Selenium Transporter Biology Cancer Cell Selectivity Drug Uptake Mechanisms

Optimal Research and Industrial Applications of Selenocystine Based on Validated Differential Evidence


Thioredoxin Reductase Activity Assays and Inhibitor Screening

Selenocystine is optimally deployed as a direct small-molecule substrate for thioredoxin reductase (TrxR) activity assays, leveraging its apparent Km of 6.0 µM and the fact that its reduction by TrxR does not require the enzyme's selenocysteine residue, enabling robust activity measurements in Sec-deficient systems . This property is particularly valuable for high-throughput inhibitor screening campaigns and for assessing TrxR activity in biological samples where the native protein substrate thioredoxin is impractical. Researchers should procure high-purity selenocystine with verified diselenide bond integrity, as reduction to selenocysteine is required for the colorimetric or fluorometric readout of TrxR activity [1].

Cancer Cell-Selective Cytotoxicity Studies Exploiting xc− Antiporter Expression

Given that selenocystine uptake occurs exclusively via the xc− cystine/glutamate antiporter, which is overexpressed in numerous cancer cell types including glioblastoma, lung adenocarcinoma, and hepatocellular carcinoma, selenocystine is ideally suited for studies of cancer-selective cytotoxicity . Its intermediate toxicity profile (IC50 ≈ 34 µM in V79 cells vs. 17 µM for selenite) provides a more experimentally tractable concentration window than inorganic selenite for dissecting ROS-mediated apoptosis mechanisms without acute nonspecific toxicity [1]. Experimental protocols should include verification of xc− antiporter expression levels and appropriate thiol concentration controls in culture media, as extracellular thiol levels modulate selenocystine cytotoxicity [2].

Functional Selenium Bioavailability Studies in Animal Nutrition and Toxicology

In animal feeding studies where the endpoint is functional selenoprotein activity (e.g., glutathione peroxidase) rather than total tissue selenium accumulation, selenocystine provides superior selenium utilization efficiency compared to selenomethionine, as demonstrated by the higher GSH-Px:Se ratio in Atlantic salmon . This makes selenocystine the preferred selenium source for studies of selenoprotein biosynthesis, selenium deficiency correction with functional readouts, and comparative selenium bioavailability research. Procurement for in vivo studies should verify stereochemical purity (L-isomer preferred for biological activity) and ensure absence of inorganic selenium contamination [1].

Antioxidant Mechanism Studies and Superoxide Radical Scavenging Reference Compound

Selenocystine serves as a validated reference compound for superoxide anion radical (O2·−) scavenging assays, having been shown to outperform both cystine and selenomethionine in direct head-to-head comparison using the riboflavin-methionine illumination method . Its more positive redox potential (-0.395 V to -0.482 V) relative to cystine provides the thermodynamic basis for its enhanced radical scavenging capacity [1]. This application is particularly relevant for researchers developing antioxidant screening panels, studying the structure-activity relationships of selenoamino acids, or investigating the mechanistic basis of selenium chemoprevention.

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